Lipophilicity Tuning
The ethanesulfonyl compound (target) exhibits a calculated LogP of 1.33, which is 0.11 units higher than the methanesulfonyl analog (LogP = 1.22) based on ACD/Labs prediction and vendor-reported values . This incremental lipophilicity gain relative to the methyl analog is consistent with the addition of one methylene unit to the sulfonyl alkyl chain, while avoiding the larger LogP increase (approximately >0.5 units) expected for the propanesulfonyl congener (CAS 651056-54-1, MW 306.42) .
| Evidence Dimension | Partition coefficient (LogP) – lipophilicity |
|---|---|
| Target Compound Data | LogP = 1.3252 (vendor-reported, leyan.com) |
| Comparator Or Baseline | Methanesulfonyl analog (CAS 287953-38-2): ACD/LogP = 1.22; Propanesulfonyl analog (CAS 651056-54-1): LogP not directly reported, but estimated significantly higher due to additional methylene |
| Quantified Difference | ΔLogP = +0.11 vs. methylsulfonyl analog |
| Conditions | Calculated partition coefficient (LogP) – in silico prediction (ACD/Labs Percepta) and vendor-provided computed values |
Why This Matters
For procurement decisions in lead optimization programs, a LogP difference of 0.1–0.5 can be the margin between acceptable permeability and poor solubility, making the ethylsulfonyl derivative the optimal midpoint in the alkyl-sulfonyl series for balancing absorption and clearance.
